Methyl 4-chloroquinoline-8-carboxylate physical properties
Methyl 4-chloroquinoline-8-carboxylate physical properties
An In-depth Technical Guide to Methyl 4-chloroquinoline-8-carboxylate and its Isomers: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties and synthetic routes of novel chemical entities is paramount. Methyl 4-chloroquinoline-8-carboxylate is a member of the quinoline family, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals. This guide provides a detailed overview of the known physical properties of Methyl 4-chloroquinoline-8-carboxylate, alongside a comparative analysis of its more extensively characterized isomers. Furthermore, it outlines established synthetic methodologies for this class of compounds and discusses their relevance and application in modern drug discovery.
Direct experimental data for Methyl 4-chloroquinoline-8-carboxylate is limited in the public domain. However, computational predictions and data from closely related isomers provide valuable insights into its likely characteristics. The following table summarizes the available data for Methyl 4-chloroquinoline-8-carboxylate and its 6- and 7-carboxylate isomers for a comprehensive comparison.
| Property | Methyl 4-chloroquinoline-8-carboxylate | Methyl 4-chloroquinoline-7-carboxylate | Methyl 4-chloroquinoline-6-carboxylate |
| Molecular Formula | C₁₁H₈ClNO₂[1] | C₁₁H₈ClNO₂[2] | C₁₁H₈ClNO₂[3] |
| Molecular Weight | 221.64 g/mol [1] | 221.64 g/mol [2] | 221.64 g/mol |
| CAS Number | Not available | 178984-69-5[2] | 648449-01-8[3][4] |
| Appearance | Solid (Predicted) | Solid[2] | - |
| Melting Point | Not available | 103 °C (Predicted)[5] | Not available |
| Boiling Point | Not available | 333.6 ± 22.0 °C at 760 mmHg[2] | Not available |
| Solubility | Water: 1.44e-4 to 1.15e-3 mol/L (Predicted)[5] | Water: 6.27e-4 mol/L (Predicted)[5] | Not available |
| logP (Predicted) | 2.9[1] | 2.47[5] | Not available |
| Purity | - | 96%[2] | - |
Note: Much of the available data, particularly for the 7- and 8-isomers, is based on computational predictions and should be confirmed experimentally.
Synthesis and Characterization: Methodologies and Rationale
The synthesis of substituted quinoline-4-carboxylic acids and their esters often relies on classical named reactions, primarily the Pfitzinger and Doebner reactions. These methods provide a versatile foundation for accessing a wide range of quinoline scaffolds.
General Synthetic Approach: The Pfitzinger Reaction
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound.[6][7] The subsequent esterification to the methyl ester is a standard procedure.
The general workflow can be visualized as follows:
Caption: Generalized Pfitzinger reaction workflow for the synthesis of methyl quinoline-4-carboxylates.
Exemplary Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Intermediate
The following protocol is adapted from established procedures for the synthesis of quinoline-4-carboxylic acid derivatives.[6][7]
Materials:
-
Appropriately substituted isatin
-
α-keto acid or ester
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
A mixture of the substituted isatin (1 equivalent) and the carbonyl compound (1.2 equivalents) is prepared in a solution of ethanol and water.
-
Potassium hydroxide (3-4 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux for 12-48 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated HCl to precipitate the quinoline-4-carboxylic acid product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Rationale for Choices:
-
Base: Potassium hydroxide is used to facilitate the condensation and ring-opening of the isatin.
-
Solvent System: The ethanol/water mixture provides good solubility for both the reactants and the base.
-
Acidification: Acidification is crucial for the protonation of the carboxylate salt to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium.
Esterification to Methyl 4-chloroquinoline-8-carboxylate
The synthesized 4-chloroquinoline-8-carboxylic acid can be converted to its methyl ester via Fischer esterification.
Caption: Fischer esterification workflow to obtain the target methyl ester.
Procedure:
-
The 4-chloroquinoline-8-carboxylic acid is suspended in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester, which can be further purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with applications spanning a wide range of therapeutic areas.[8] The 4-chloroquinoline moiety, in particular, is a key pharmacophore in several established drugs and serves as a versatile intermediate for the synthesis of novel bioactive molecules.[9]
Key Therapeutic Areas:
-
Antimalarial Agents: The 7-chloroquinoline core is famously present in the antimalarial drug Chloroquine.[8] The chlorine atom at the 7-position is crucial for its activity. This highlights the potential of other chlorinated quinoline isomers in antimalarial drug discovery.
-
Anticancer Agents: Numerous quinoline derivatives have been investigated as anticancer agents, often targeting kinases.[8] The ability to modify the quinoline ring at various positions allows for the fine-tuning of activity and selectivity against different cancer targets.
-
Anti-inflammatory and Antiviral Agents: The versatile nature of the quinoline scaffold has led to its exploration in the development of anti-inflammatory and antiviral drugs.[8]
The introduction of a chloro-substituent and a carboxylate group on the quinoline ring, as in Methyl 4-chloroquinoline-8-carboxylate, provides synthetic handles for further derivatization, enabling the creation of libraries of compounds for screening against various biological targets. The chloro group can be displaced by nucleophiles, and the ester can be hydrolyzed to the carboxylic acid for amide coupling, allowing for extensive structure-activity relationship (SAR) studies.
Conclusion
While specific experimental data for Methyl 4-chloroquinoline-8-carboxylate remains elusive, a comprehensive understanding of its predicted properties can be gleaned from computational models and comparison with its isomers. The synthetic routes to this class of compounds are well-established, primarily relying on the Pfitzinger reaction followed by standard esterification. The broader importance of the 4-chloroquinoline scaffold in medicinal chemistry underscores the potential of Methyl 4-chloroquinoline-8-carboxylate and its derivatives as valuable building blocks in the ongoing search for novel therapeutic agents.
References
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U.S. Environmental Protection Agency. Methyl 4-chloroquinoline-7-carboxylate Properties. [Link]
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ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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